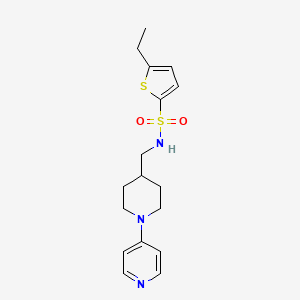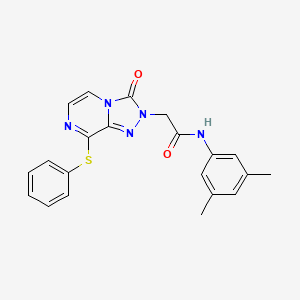![molecular formula C23H22ClN3O4 B2699238 Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate CAS No. 1251638-00-2](/img/structure/B2699238.png)
Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a quinoline group, and an ester group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The quinoline group is a heterocyclic compound that contains a benzene ring fused to a pyridine ring. The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom. The ester group is a carbonyl group adjacent to an ether group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The quinoline group could undergo electrophilic substitution reactions, the sulfonyl group could participate in substitution or elimination reactions, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and ester groups could make this compound soluble in polar solvents. The large size of the molecule could result in a relatively high melting point and boiling point .科学的研究の応用
Synthesis and Characterization
Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate and similar compounds are synthesized and characterized for their structural properties. These compounds are designed to serve as intermediates in the preparation of more complex molecules with potential biological activities. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the methodological advancements in creating compounds with specific biological targets (N. Desai, P. N. Shihora, & D. Moradia, 2007; Y. Riadi et al., 2021).
Biological Evaluation and Pharmacological Screening
These synthesized compounds undergo extensive biological evaluation and pharmacological screening to determine their efficacy as therapeutic agents. For example, studies have focused on evaluating the cytotoxic activity against cancer cell lines, highlighting the potential of such compounds in cancer therapy (Y. Riadi et al., 2021). Additionally, the antimicrobial screening against various bacterial and fungal strains illustrates the broad-spectrum potential of these molecules as antimicrobial agents (Hany E. A. Ahmed et al., 2018).
Molecular Docking and Anticancer Potential
Molecular docking studies are employed to understand the interaction mechanisms between the synthesized compounds and biological targets, such as enzymes or receptor sites, further establishing their potential as therapeutic agents. The synthesis, characterization, and docking studies of new quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases exemplify the detailed approach to identifying and optimizing compounds with anticancer properties (Y. Riadi et al., 2021).
将来の方向性
The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis. Further studies could also focus on optimizing its synthesis process or investigating its physical and chemical properties in more detail .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-13-17(24)4-3-15-22(13)26-18-6-7-27(10-16(18)23(15)29)11-21(28)25-9-14-2-5-19-20(8-14)31-12-30-19/h2-5,8H,6-7,9-12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFPQNIQVLBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)
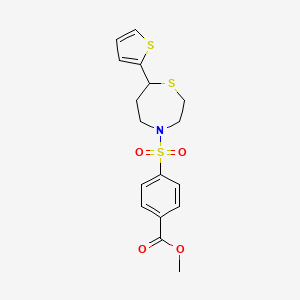
![3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2699164.png)


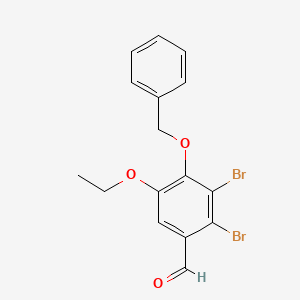
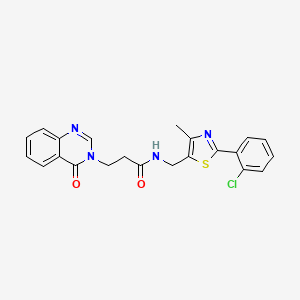

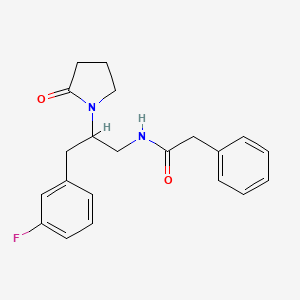
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2699173.png)
![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide](/img/structure/B2699174.png)
